Methyl 2-pentanoylaminothiophene-3-carboxylate
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Overview
Description
Methyl 2-pentanoylaminothiophene-3-carboxylate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-pentanoylaminothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with valeryl chloride and methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the valeryl group is introduced to the thiophene ring, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-pentanoylaminothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Methyl 2-pentanoylaminothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-pentanoylaminothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another thiophene derivative with similar synthetic routes and applications.
Methyl 2-aminothiophene-3-carboxylate: Shares structural similarities and is used in similar research fields.
Uniqueness
Methyl 2-pentanoylaminothiophene-3-carboxylate is unique due to the presence of the valeryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other thiophene derivatives may not be as effective.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
methyl 2-(pentanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-3-4-5-9(13)12-10-8(6-7-16-10)11(14)15-2/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
QZHYZCPXGDNHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CS1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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